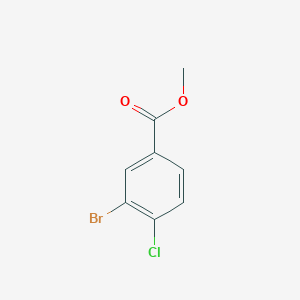

![molecular formula C8H6N2O3 B174615 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 187543-70-0](/img/structure/B174615.png)

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (7-Methyl-1H-PDO) is a heterocyclic compound consisting of a pyridine ring with a fused oxazine ring. It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform. 7-Methyl-1H-PDO has been studied extensively in the scientific literature due to its potential applications in medicinal chemistry and synthetic organic chemistry.

Applications De Recherche Scientifique

Biological Activities and Applications

A comprehensive review highlighted the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, indicating their potential in antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory applications. These substances, developed from salicylanilides through structural modifications, demonstrate a wide range of biological activities that can be tailored for specific purposes. Some have already been used as anthelmintic agents and for specialized applications like sea lamprey control in Canadian lakes (Waisser & Kubicová, 1993).

Importance in Synthetic Chemistry

The synthesis and reactivity of 3-hydroxycoumarin, an important class of coumarin compounds, have been extensively reviewed, illustrating its significance in chemical synthesis and biological applications. This compound is a precursor molecule in pharmaceutical, perfumery, and agrochemical industries. Research has focused on its synthesis, reactivity, and applications in various biological fields, demonstrating its utility in genetics, pharmacology, and microbiology (Yoda, 2020).

Catalysis and Material Science

Another review article emphasized the role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, highlighting the importance of such compounds in the medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of diversified hybrid catalysts in their synthesis demonstrates the continuous evolution of catalytic processes for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optical Properties and Pigments

Diketopyrrolopyrroles, reported over 40 years ago, are now prominent dyes used across various applications from high-quality pigments to fluorescence imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been critically reviewed, showcasing their ongoing significance in material science and their potential for future applications due to their unique optical properties (Grzybowski & Gryko, 2015).

Propriétés

IUPAC Name |

7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJHWILLNILULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611450 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

CAS RN |

187543-70-0 |

Source

|

| Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

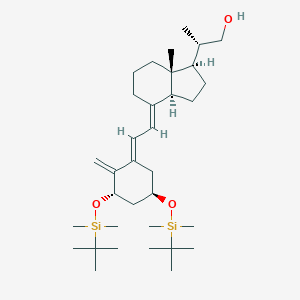

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)